1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene
Description
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is a halogenated aromatic compound featuring a nitro group (-NO₂) at the 2-position, chlorine atoms at the 1- and 3-positions, and a difluoromethoxy (-OCF₂H) substituent at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro and halogen groups, and enhanced metabolic stability from the difluoromethoxy moiety.
Properties
IUPAC Name |
1,3-dichloro-4-(difluoromethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(15-7(10)11)5(9)6(3)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZECEPAREZXBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by chlorination and difluoromethoxylation under controlled conditions. Industrial production methods often employ advanced techniques such as continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Building Block : 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse substitution reactions that can lead to new compounds with varied functionalities.
-
Biological Studies
- Mechanistic Studies : The compound is utilized in research to investigate biological pathways involving halogenated aromatic compounds. Its interactions with specific molecular targets can provide insights into enzyme mechanisms and metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The halogen substituents may disrupt microbial membranes or inhibit enzymes crucial for microbial survival.
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Medicinal Chemistry
- Therapeutic Potential : Researchers are exploring the compound's potential as a precursor for developing new therapeutic agents. Its ability to undergo reduction to form amines may yield derivatives with improved biological activity.
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects, suggesting that this compound could also modulate inflammatory pathways.
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Chemical Biology
- Probes and Labels : In chemical biology, the compound is used to synthesize labeled compounds that can serve as probes for studying biological systems.
Data Table of Applications
| Application Area | Description | Case Studies/Examples |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Synthesis of pharmaceuticals |
| Biological Studies | Investigating halogenated compounds' mechanisms | Study of enzyme interactions |
| Medicinal Chemistry | Potential therapeutic agent precursor | Research on anti-inflammatory effects |
| Chemical Biology | Synthesis of labeled compounds for biological probing | Development of probes for enzyme studies |
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The following table summarizes key differences between 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene and similar compounds:
Key Differences and Implications
Substituent Effects on Reactivity
- Nitro Group Position : The nitro group at the 2-position (target compound) vs. 3- or 4-positions (e.g., 1-Chloro-2,4-difluoro-3-nitrobenzene ) influences electrophilic substitution patterns. Ortho/para-directing effects of halogens may compete with meta-directing nitro groups, altering regioselectivity in further reactions.
- Difluoromethoxy vs. Difluoromethyl : The -OCF₂H group in the target compound introduces oxygen, increasing polarity compared to -CF₂H (as in 1-Chloro-4-(difluoromethyl)-2-nitrobenzene ). This may enhance solubility in polar solvents but reduce lipid permeability.
Physical Properties
- State and Stability: The difluoromethoxy group likely lowers melting points compared to amino-substituted analogs (e.g., 1-Amino-4-chloro-2-nitrobenzene, mp 116–118°C ). Liquid states (e.g., 1-Chloro-4-(difluoromethyl)-2-nitrobenzene ) facilitate handling in synthetic workflows.
Biological Activity
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene (CAS No. 1803714-79-5) is a synthetic organic compound characterized by its unique molecular structure, which includes chlorine and fluorine substituents along with a nitro group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
The molecular formula of this compound is CHClFNO, and it has a molecular weight of 258 g/mol. The compound features a nitro group that can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions, influencing various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form amines, which may exhibit different biological properties. Additionally, the presence of halogen substituents enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity.
Biological Activity
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The structural characteristics of this compound may contribute to such effects through mechanisms involving membrane disruption or enzyme inhibition.
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The potential modulation of inflammatory pathways by this compound could be explored further in preclinical models.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to inhibition or activation of metabolic pathways, making it a candidate for further pharmacological studies .
Case Studies and Research Findings
Several studies have explored the biological implications of halogenated nitrobenzenes:
- Anticancer Research : A study investigated the cytotoxic effects of various nitroaromatic compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that this compound may also have similar properties worth investigating .
- Environmental Impact Studies : Research has shown that fluorinated compounds can persist in the environment and may exhibit bioaccumulation potential. Understanding the environmental fate of this compound is crucial for assessing its ecological impact .
- Pharmacological Applications : Investigations into related compounds have revealed potential applications in treating allergic and inflammatory diseases. This highlights the importance of exploring this compound as a precursor for developing new therapeutic agents .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Notable Activities |
|---|---|---|
| 1,3-Dichloro-2-nitrobenzene | Chlorine and nitro groups | Antimicrobial activity |
| 1,4-Difluoro-2-nitrobenzene | Fluorine and nitro groups | Anticancer properties |
| 1,3-Dichloro-4-fluoromethoxy-2-nitrobenzene | Chlorine and fluorine | Potential anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
